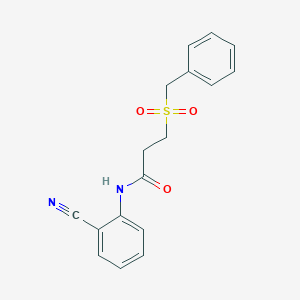
3-(benzylsulfonyl)-N-(2-cyanophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “3-(benzylsulfonyl)-N-(2-cyanophenyl)propanamide” are not found, there are general methods for the synthesis of similar compounds. For instance, a series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .Applications De Recherche Scientifique
Novel Nonnucleoside Inhibitors for Viral Replication
3-(Benzylsulfonyl)-N-(2-cyanophenyl)propanamide and its structural analogues have demonstrated significant efficacy as selective nonnucleoside inhibitors of cytomegalovirus (CMV) replication. These compounds do not inhibit viral DNA synthesis, transcription, or translation but interfere with viral DNA maturation and packaging, indicating a novel mechanism of action. This discovery points to their potential application in treating CMV infections, highlighting their specificity and tolerability due to the unique maturation steps of viral DNA not found in mammalian DNA (Buerger et al., 2001).
Synthesis of Benzonitriles
Research into the electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide has opened new avenues in the synthesis of benzonitriles. This method provides a more benign approach, successfully cyanating various substrates in good to excellent yields, and has paved the way for the synthesis of pharmaceutical intermediates. This innovation demonstrates the compound's role in facilitating the production of complex organic molecules, which could have implications in medicinal chemistry and drug development (Anbarasan et al., 2011).
Furanone Synthesis
The dianion form of N-monosubstituted-3-(phenylsulfonyl)propanamides has been identified as a convenient reagent for synthesizing 5-alkyl-2(5H)-furanones. This discovery has significant implications for organic synthesis, offering a novel pathway to these compounds which are of interest in various chemical and pharmaceutical applications. The method involves treating aldehydes and ketones with the dianion, leading to γ-hydroxy amides convertible to furanones in good yields, suggesting potential in the synthesis of optically active compounds and pharmaceuticals (Tanaka et al., 1984).
Membrane-bound Phospholipase A2 Inhibition
A novel series of compounds including 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]benzenesulfonamides has shown promise as inhibitors of membrane-bound phospholipase A2, a key enzyme involved in inflammation and associated pathologies. This discovery points to potential therapeutic applications in reducing the size of myocardial infarction and other conditions where inflammation plays a critical role, indicating the broad therapeutic potential of compounds related to this compound (Oinuma et al., 1991).
Quantum Chemical Studies on Anticancer Drugs
Quantum chemical studies have been applied to analogues of this compound, such as bicalutamide, an anti-prostatic carcinoma drug. These studies explore the compound's molecular properties, including steric energy and potential energy associated with both bonded and non-bonded interactions. Such research provides insight into the drug's mechanism of action at a molecular level, offering a pathway to designing more effective cancer treatments (Otuokere & Amaku, 2015).
Propriétés
IUPAC Name |
3-benzylsulfonyl-N-(2-cyanophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c18-12-15-8-4-5-9-16(15)19-17(20)10-11-23(21,22)13-14-6-2-1-3-7-14/h1-9H,10-11,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPGSYLEAIUZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2650573.png)
![N-[2-(2-hydroxyethoxy)ethyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2650574.png)

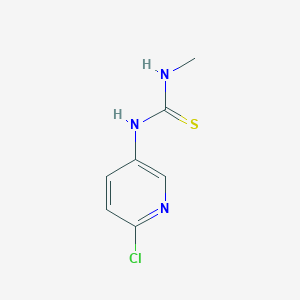
![5-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide](/img/structure/B2650578.png)
![N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2650581.png)

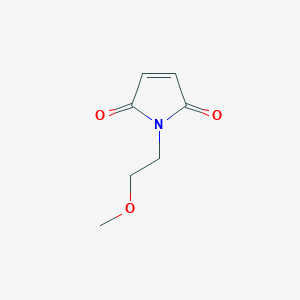
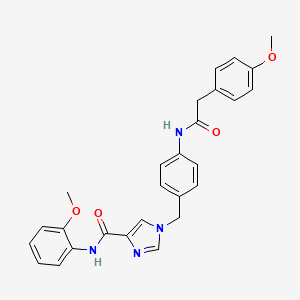
![1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide](/img/structure/B2650587.png)

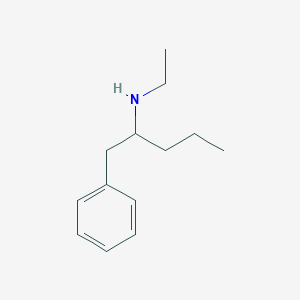
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2650593.png)
![8-(4-fluorophenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2650594.png)